molecular formula C23H23NOS B2547298 Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034576-10-6

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2547298
CAS No.: 2034576-10-6
M. Wt: 361.5
InChI Key: FLMHUGJHJKJZQP-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a naphthalen-1-yl methanone core linked to a 1,4-thiazepane ring substituted with an o-tolyl group (ortho-methylphenyl).

Synthetic routes for analogous naphthalen-1-yl methanone derivatives often involve 1,3-dipolar cycloadditions or Friedel-Crafts acylations (e.g., as seen in triazole-linked naphthalene derivatives in ).

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-17-7-2-4-10-19(17)22-13-14-24(15-16-26-22)23(25)21-12-6-9-18-8-3-5-11-20(18)21/h2-12,22H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHUGJHJKJZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized with the naphthalene and tolyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (FUB-JWH-018) : Replaces the 1,4-thiazepane-o-tolyl moiety with a 4-fluorobenzyl-indole group. The indole ring enhances π-π stacking interactions, while the fluorobenzyl group increases metabolic stability compared to the o-tolyl group.

FDU-NNEI (1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) : Substitutes the methanone bridge with a carboxamide linker, altering hydrogen-bonding capabilities and solubility.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :

  • Features a triazole ring instead of thiazepane, with a naphthalen-1-yloxy methyl group. The triazole’s rigidity contrasts with the thiazepane’s flexibility.

Physicochemical Properties

  • Solubility : The thiazepane ring likely improves aqueous solubility compared to purely aromatic systems (e.g., FUB-JWH-018) due to its nitrogen and sulfur atoms.
  • Thermal Stability: Methanone derivatives with heterocycles (e.g., triazoles in ) exhibit melting points >150°C, suggesting similar stability for the target compound.

Spectroscopic Signatures

  • IR Spectroscopy: C=O stretch: ~1670–1680 cm⁻¹ (consistent across methanone derivatives, e.g., compounds 6a–6c in ) . N–H stretch (if present): ~3260–3300 cm⁻¹, absent in the target compound due to lack of amide groups.
  • NMR Spectroscopy :
    • Thiazepane protons: Expected δ 2.5–4.0 ppm (cf. δ 5.4–5.5 ppm for triazole CH₂ in ) .
    • o-Tolyl methyl group: δ ~2.3 ppm (aromatic ortho-substituent).

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Notable Properties Potential Applications
Target Compound 1,4-Thiazepane + methanone o-Tolyl, naphthalene Flexible ring, moderate solubility GPCR modulation (inferred)
FUB-JWH-018 Indole + methanone 4-Fluorobenzyl, naphthalene High lipophilicity, CB1 agonist Synthetic cannabinoid
6a Triazole + acetamide Naphthalen-1-yloxy methyl Rigid structure, polar Antimicrobial (hypothesized)
1-(Naphthalen-2-yl)ethanone Naphthalene + ketone Methyl Low polarity, crystalline Organic synthesis intermediate

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